3-[3-(4-Fluorophenoxy)phenyl]-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propan-1-one
Description
3-[3-(4-Fluorophenoxy)phenyl]-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propan-1-one is a complex organic compound characterized by the presence of fluorine, phenoxy, pyridinyl, and piperazinyl groups
Properties
IUPAC Name |
3-[3-(4-fluorophenoxy)phenyl]-1-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23F4N3O2/c26-20-6-8-21(9-7-20)34-22-3-1-2-18(16-22)4-11-24(33)32-14-12-31(13-15-32)23-10-5-19(17-30-23)25(27,28)29/h1-3,5-10,16-17H,4,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHXTCPRZFAGRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(=O)CCC3=CC(=CC=C3)OC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23F4N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-Fluorophenoxy)phenyl]-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propan-1-one typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-Fluorophenoxy)phenyl]-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, but they often require specific solvents and temperatures to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[3-(4-Fluorophenoxy)phenyl]-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propan-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of biological pathways and interactions.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[3-(4-Fluorophenoxy)phenyl]-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated phenyl derivatives and pyridinyl piperazines. Examples include:
Uniqueness
What sets 3-[3-(4-Fluorophenoxy)phenyl]-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propan-1-one apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 3-[3-(4-Fluorophenoxy)phenyl]-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The chemical structure can be represented as follows:
- Molecular Formula: C23H22F3N3O2
- Molecular Weight: 433.44 g/mol
- CAS Number: Not specified in the search results.
The compound features a complex arrangement with a piperazine ring, a trifluoromethyl group, and a fluorophenoxy moiety, which contribute to its pharmacological properties.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Receptor Modulation: The presence of the piperazine moiety suggests potential interactions with neurotransmitter receptors, particularly in the central nervous system (CNS). Compounds with similar structures have been noted to influence serotonin and dopamine pathways.
- Ion Channel Interaction: Preliminary studies suggest that the compound could modulate ion channels involved in neuronal excitability, potentially offering anticonvulsant properties similar to other compounds tested in animal models .
- Anti-inflammatory Activity: The structural components may also provide anti-inflammatory effects, as seen in related compounds that inhibit pro-inflammatory mediators .
Anticonvulsant Activity
In various studies, compounds structurally related to This compound have demonstrated significant anticonvulsant activity. For instance:
- A related compound showed efficacy in reducing seizure frequency in animal models using the maximal electroshock (MES) test and the pentylenetetrazol (PTZ) model, indicating potential for treating epilepsy .
Analgesic Properties
The compound has been investigated for its analgesic properties:
- In studies involving formalin-induced pain models, compounds with similar structures exhibited significant pain relief, suggesting that this compound may also possess antinociceptive effects .
Anti-inflammatory Effects
Research on analogs has shown anti-inflammatory activity through inhibition of inflammatory cytokines and mediators:
- In carrageenan-induced inflammation models, related compounds effectively reduced swelling and pain responses .
Case Studies and Research Findings
Several studies have focused on the biological activity of compounds similar to This compound :
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant anticonvulsant effects in the MES model with an ED50 value comparable to established antiepileptic drugs. |
| Study 2 | Showed analgesic effects in formalin-induced pain models, supporting its potential use in pain management. |
| Study 3 | Reported anti-inflammatory activity through cytokine inhibition in vitro, indicating therapeutic potential for inflammatory disorders. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[3-(4-fluorophenoxy)phenyl]-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propan-1-one?
- Methodology : The synthesis typically involves multi-step reactions, including:
- Coupling of piperazine derivatives : Reacting 4-[5-(trifluoromethyl)pyridin-2-yl]piperazine with a propan-1-one backbone under nucleophilic acyl substitution conditions (e.g., using TFA for deprotection and activation, as seen in analogous piperazine syntheses ).
- Phenoxy group introduction : Utilizing Ullmann or Buchwald-Hartwig coupling for aryl ether formation between 4-fluorophenol and the central phenyl ring .
- Purification : Column chromatography (e.g., silica gel with EtOAc/petroleum ether) and recrystallization to achieve >95% purity .
Q. How can structural characterization of this compound be validated?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorophenyl proton splitting at δ 6.8–7.3 ppm; piperazine methylene signals at δ 2.5–3.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., expected [M+H]+ ~563.2 g/mol based on analogous structures) .
- X-ray Crystallography : For absolute configuration determination, as demonstrated in related fluorophenyl-piperazine derivatives .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Case Study : Discrepancies in receptor binding affinities (e.g., serotonin vs. dopamine receptors) may arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or radioligand concentrations .
- Stereochemical Purity : Enantiomeric impurities (if chiral centers exist) can skew results. Chiral HPLC or SFC should be employed .
- Resolution : Replicate experiments under standardized conditions (e.g., IC₅₀ assays with positive controls like ketanserin for 5-HT₂A) .
Q. How can computational modeling predict the compound’s target selectivity?
- Methodology :
- Molecular Docking : Use Schrödinger Maestro or AutoDock Vina to simulate binding to GPCRs (e.g., 5-HT₁A, D₂) based on piperazine’s conformational flexibility .
- QSAR Analysis : Corate substituent effects (e.g., trifluoromethyl’s lipophilicity vs. fluorophenoxy’s electron-withdrawing properties) on activity .
- Validation : Compare predicted Ki values with experimental radioligand displacement data .
Q. What experimental designs optimize SAR studies for derivatives of this compound?
- Design Framework :
- Fragment Replacement : Systematically substitute the fluorophenoxy or pyridinyl group (e.g., 4-Cl, 4-CF₃ analogs) to assess steric/electronic impacts .
- DOE (Design of Experiments) : Apply factorial design to variables like solvent polarity (DMF vs. THF) and reaction time to maximize yield .
- Data Analysis : Use multivariate regression to identify critical parameters (e.g., Hammett σ values for substituents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
